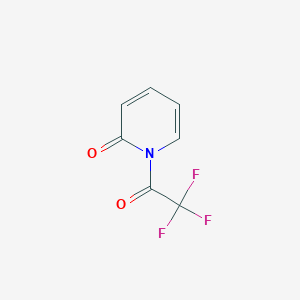
1-(Trifluoroacetyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoroacetyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoroacetyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Step 1: Pyridin-2(1H)-one is dissolved in a suitable solvent, such as dichloromethane.
Step 2: Trifluoroacetic anhydride is added dropwise to the solution while maintaining a low temperature (0-5°C).
Step 3: The reaction mixture is stirred for several hours, allowing the formation of this compound.
Step 4: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoroacetyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trifluoroacetyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoroacetyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
1-(Trifluoroacetyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
Pyridin-2(1H)-one: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
1-(Acetyl)pyridin-2(1H)-one: Contains an acetyl group instead of a trifluoroacetyl group, leading to variations in chemical properties and applications.
1-(Trifluoromethyl)pyridin-2(1H)-one:
The unique presence of the trifluoroacetyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
96254-06-7 |
|---|---|
Fórmula molecular |
C7H4F3NO2 |
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroacetyl)pyridin-2-one |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4H |
Clave InChI |
KOCJEUOJVXPDRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
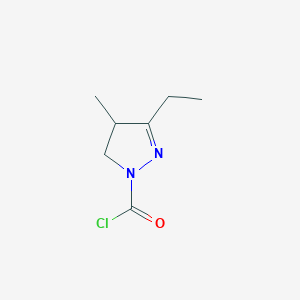
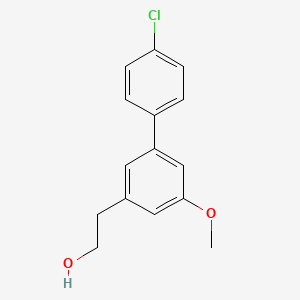
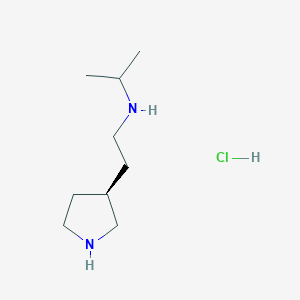
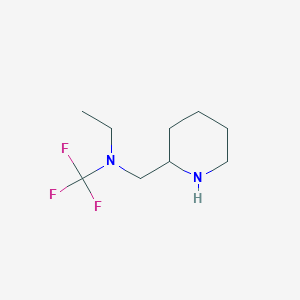
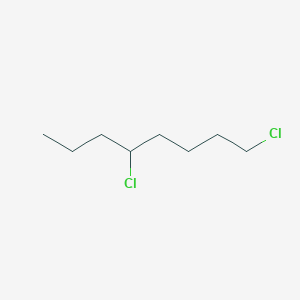
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
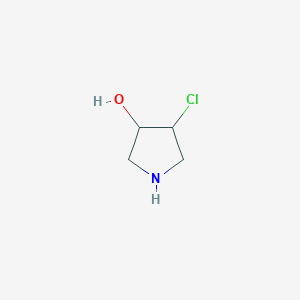

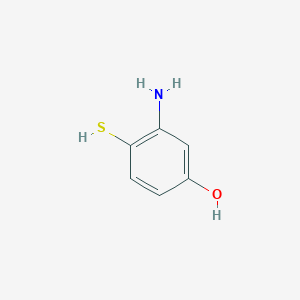
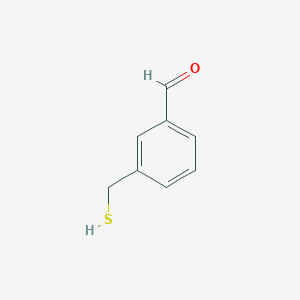
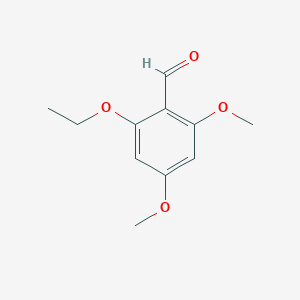
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
